Product packaging for 3-Methoxycyclopentan-1-amine(Cat. No.:CAS No. 1393527-89-3)

3-Methoxycyclopentan-1-amine

Cat. No.: B1526625
CAS No.: 1393527-89-3
M. Wt: 115.17 g/mol
InChI Key: BVILPGWUKJERFN-UHFFFAOYSA-N
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Description

3-Methoxycyclopentan-1-amine is a chiral cyclopentane-based amine serving as a versatile building block in organic synthesis and medicinal chemistry research. The structure features an amine group and a methoxy ether functional group on a cyclopentane scaffold, making it a valuable precursor for the development of novel pharmaceutical compounds. As a primary amine, it readily undergoes condensation, amidation, and other coupling reactions, allowing researchers to diversify molecular structures efficiently. This compound is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications. The methoxy group can influence the molecule's polarity, conformation, and metabolic stability, which is crucial in the design of bioactive molecules. Researchers utilize such scaffolds in high-throughput screening and as intermediates in synthesizing more complex, target-oriented molecules for drug discovery projects. Please note: The specific mechanism of action and detailed research applications for this particular compound are highly dependent on the final target structure and research context.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H13NO B1526625 3-Methoxycyclopentan-1-amine CAS No. 1393527-89-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-methoxycyclopentan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO/c1-8-6-3-2-5(7)4-6/h5-6H,2-4,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVILPGWUKJERFN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1CCC(C1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801312000
Record name 3-Methoxycyclopentanamine
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Molecular Weight

115.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1393527-89-3
Record name 3-Methoxycyclopentanamine
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Record name 3-Methoxycyclopentanamine
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Record name 3-methoxycyclopentan-1-amine
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Contextual Significance of Cyclopentane Based Amines in Organic and Medicinal Chemistry

The cyclopentane (B165970) ring is a ubiquitous scaffold found in a vast array of natural products and medicinally relevant molecules. oregonstate.edu Its non-planar, flexible conformation allows for the precise spatial arrangement of substituents, making it an ideal core for designing molecules that can interact with biological targets in a highly specific, three-dimensional manner. When combined with an amine functional group, the resulting cyclopentylamine (B150401) framework becomes a privileged structure in drug discovery and chemical synthesis.

Amines are fundamental to the structure of numerous pharmaceuticals, contributing to properties such as solubility and the ability to form critical interactions with biological receptors. The cyclopentane motif has been successfully utilized as a core scaffold in several significant medicinal chemistry programs, underscoring its value in biomedical research. For instance, cyclopentylamine derivatives have been identified as potent dual NK1 receptor antagonist-serotonin reuptake transporter inhibitors, which have potential applications in treating depression. nih.gov Furthermore, the stereocontrolled synthesis of highly substituted cyclopentane structures is a key area of research for accessing novel bioactive compounds. tandfonline.com These functionalized five-membered carbocycles are recognized as valuable and versatile chemical motifs due to their widespread presence in both natural and pharmaceutical compounds.

Stereochemical Characterization and Conformational Analysis

As a Building Block in Drug Discovery

3-Methoxycyclopentan-1-amine is a valuable building block in drug discovery due to its three-dimensional structure and the presence of key functional groups. The cyclopentyl scaffold provides a rigid framework that can help in optimizing the spatial arrangement of pharmacophoric features, potentially leading to improved binding affinity and selectivity for biological targets. The amine group serves as a versatile handle for introducing various substituents and for forming salt forms of drug candidates to improve their physicochemical properties. The methoxy (B1213986) group can influence lipophilicity and metabolic stability.

Incorporation into Specific Therapeutic Agents

While specific therapeutic agents containing the this compound moiety are not widely documented in publicly available literature, the broader class of cyclopentylamine (B150401) derivatives has been explored for various therapeutic applications. For instance, cyclopentylamine derivatives have been investigated for their potential as anticancer and antioxidant agents, as well as inhibitors of enzymes like 11β-hydroxysteroid dehydrogenase (11β-HSD). It is plausible that this compound could be incorporated into novel drug candidates targeting a range of diseases.

Applications of 3 Methoxycyclopentan 1 Amine in Advanced Chemical Research

Use as a Ligand in Catalysis

Chiral amines are widely used as ligands in transition-metal-catalyzed asymmetric synthesis. The nitrogen atom of the amine can coordinate to a metal center, and if the amine is chiral, it can create a chiral environment around the metal, enabling enantioselective transformations. Given that 3-Methoxycyclopentan-1-amine is a chiral molecule, its enantiomerically pure forms have the potential to be used as ligands in various asymmetric catalytic reactions, such as asymmetric hydrogenation, C-C bond formation, and C-H functionalization.

Role as a Chiral Auxiliary in Asymmetric Synthesis

A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to control the stereochemical outcome of a reaction. After the reaction, the auxiliary is removed to yield the desired enantiomerically enriched product. Chiral amines are a common class of chiral auxiliaries. Enantiomerically pure this compound could potentially be used as a chiral auxiliary in reactions such as asymmetric alkylations or aldol (B89426) reactions.

Exploration in C-H Functionalization (based on related methoxycyclopentane studies)

The direct functionalization of C-H bonds is a powerful strategy in organic synthesis that avoids the need for pre-functionalized starting materials. The methoxy (B1213986) group in this compound can potentially act as a directing group in transition-metal-catalyzed C-H functionalization reactions.

In studies on related cyclic ethers, it has been shown that the ether oxygen can act as a weakly coordinating directing group, guiding a metal catalyst (often palladium) to activate a nearby C-H bond. This allows for the selective introduction of new functional groups at positions that would be difficult to access through traditional synthetic methods.

For a methoxycyclopentane system, a palladium catalyst could coordinate to the methoxy oxygen, facilitating the activation of a C-H bond on the cyclopentyl ring, likely at the adjacent C2 or C5 positions, to form a palladacycle intermediate. This intermediate could then react with a coupling partner to form a new C-C or C-heteroatom bond.

Potential C-H Functionalization Reactions:

Reaction TypeCoupling PartnerPotential Product
Arylation Aryl halideAryl-substituted methoxycyclopentane
Olefination AlkeneAlkenyl-substituted methoxycyclopentane
Acetoxylation Acetic acid derivativeAcetoxy-substituted methoxycyclopentane

These C-H functionalization strategies offer a modern and efficient way to create complex derivatives of this compound for various applications.

Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides insight into the carbon-hydrogen framework of a molecule. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of individual atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides detailed information about the hydrogen atoms within a molecule. The chemical shift (δ) of a proton is indicative of its electronic environment, while the splitting pattern (multiplicity) reveals the number of neighboring protons.

For 3-Methoxycyclopentan-1-amine, the ¹H NMR spectrum is predicted to exhibit distinct signals corresponding to the different proton environments in the molecule. The protons on the cyclopentane (B165970) ring, the methoxy (B1213986) group, and the amine group will each have characteristic chemical shifts. The protons on the carbon atoms adjacent to the amine and methoxy groups are expected to be deshielded and thus appear at a lower field (higher ppm value). The coupling between adjacent protons on the cyclopentane ring would result in complex splitting patterns, which can be analyzed to determine the relative stereochemistry of the substituents.

Predicted ¹H NMR Data for this compound:

Proton Assignment Predicted Chemical Shift (ppm) Predicted Multiplicity
H on C1 (CH-NH₂)3.2 - 3.5Multiplet
H on C3 (CH-OCH₃)3.6 - 3.9Multiplet
Protons on C2, C4, C51.5 - 2.2Multiplets
Methoxy Protons (OCH₃)~3.3Singlet
Amine Protons (NH₂)1.0 - 3.0 (broad)Singlet (broad)

Note: The predicted data is generated using computational algorithms and may differ from experimental values.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound will produce a distinct signal in the ¹³C NMR spectrum.

The chemical shifts of the carbon atoms are influenced by their hybridization and the electronegativity of the atoms they are bonded to. The carbon atoms attached to the electronegative oxygen and nitrogen atoms (C1 and C3) are expected to be deshielded and resonate at a lower field compared to the other cyclopentane ring carbons. The methoxy carbon will also have a characteristic chemical shift.

Predicted ¹³C NMR Data for this compound:

Carbon Assignment Predicted Chemical Shift (ppm)
C1 (CH-NH₂)55 - 65
C3 (CH-OCH₃)75 - 85
C2, C4, C525 - 40
Methoxy Carbon (OCH₃)~56

Note: The predicted data is generated using computational algorithms and may differ from experimental values.

Two-dimensional (2D) NMR techniques are instrumental in unambiguously assigning the ¹H and ¹³C NMR spectra and elucidating the complete molecular structure, including stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically those on adjacent carbon atoms. For this compound, COSY would reveal correlations between the protons on the cyclopentane ring, helping to trace the connectivity of the ring system.

HSQC (Heteronuclear Single Quantum Coherence) and HMQC (Heteronuclear Multiple Quantum Coherence): These experiments establish correlations between protons and the carbon atoms to which they are directly attached. This allows for the direct assignment of each carbon signal based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. It is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. For instance, a correlation between the methoxy protons and C3 of the cyclopentane ring would confirm the position of the methoxy group.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are bonded. NOESY is crucial for determining the stereochemistry of the molecule, for example, by showing through-space interactions between protons on the same side of the cyclopentane ring.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound. It can also provide structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a very accurate measurement of the mass-to-charge ratio (m/z) of an ion, allowing for the determination of the elemental formula of the compound. The calculated exact mass of this compound (C₆H₁₃NO) is 115.0997 Da. An experimental HRMS measurement confirming this exact mass would provide strong evidence for the compound's elemental composition.

Predicted High-Resolution Mass Spectrometry Data for this compound:

Ion Formula Calculated m/z
[M+H]⁺C₆H₁₄NO⁺116.1070
[M+Na]⁺C₆H₁₃NNaO⁺138.0889

Data sourced from computational predictions.

Various ionization techniques can be employed to generate ions from the analyte for mass spectrometric analysis.

Electrospray Ionization (ESI): ESI is a soft ionization technique that is well-suited for polar and thermally labile molecules. nih.govresearchgate.net For this compound, ESI would likely produce a prominent protonated molecule [M+H]⁺, allowing for the determination of its molecular weight. researchgate.net

Direct Analysis in Real-Time (DART): DART is an ambient ionization technique that allows for the rapid analysis of samples in their native state with minimal sample preparation. wikipedia.orgjeolusa.comjeol.com It is a versatile technique that can be used for the analysis of a wide range of small molecules. rsc.orgbruker.com DART-MS of this compound would be expected to generate a protonated molecule, providing rapid confirmation of its molecular weight.

Mass Analyzers (e.g., Time-of-Flight (TOF) Mass Spectrometry)

Mass spectrometry is a fundamental analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of this compound, mass spectrometry can confirm its molecular weight and provide insights into its structure through fragmentation patterns. Time-of-Flight (TOF) mass analyzers are particularly advantageous due to their high mass resolution, accuracy, and rapid data acquisition capabilities.

While specific experimental mass spectra for this compound are not widely published in literature, predictive data based on its chemical structure is available. Computational tools can estimate the collision cross-section (CCS) for different ionic adducts of the molecule. The CCS is a measure of an ion's size and shape in the gas phase and is a valuable parameter in ion mobility-mass spectrometry, often coupled with TOF analyzers. This data aids in the identification and characterization of the compound in complex mixtures.

Predicted data indicates the monoisotopic mass of this compound is 115.09972 Da. The predicted collision cross-section values for various adducts, which would be separated and detected by a mass analyzer, are detailed below.

Interactive Table: Predicted Mass Spectrometry Data for this compound Adducts

Adduct Type Adduct Formula Mass-to-Charge Ratio (m/z) Predicted CCS (Ų)
Protonated [M+H]⁺ 116.10700 123.6
Sodiated [M+Na]⁺ 138.08894 130.1
Potassiated [M+K]⁺ 154.06288 129.6
Adduct with Ammonium (B1175870) [M+NH₄]⁺ 133.13354 147.5
Deprotonated [M-H]⁻ 114.09244 126.5
Adduct with Formate [M+HCOO]⁻ 160.09792 147.4

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to molecular vibrations. For this compound (C₆H₁₃NO), the IR spectrum would be expected to show characteristic absorption bands corresponding to its primary amine, ether, and aliphatic cyclic hydrocarbon moieties.

The key functional groups and their expected vibrational modes are:

Primary Amine (-NH₂): Primary amines typically exhibit two distinct N-H stretching bands in the region of 3400-3250 cm⁻¹. One band corresponds to the asymmetric stretching vibration and the other to the symmetric stretching vibration. Additionally, a characteristic N-H bending (scissoring) vibration is expected to appear in the 1650-1580 cm⁻¹ region. A broad N-H wagging band may also be observed between 910-665 cm⁻¹.

Ether (C-O-C): The presence of the methoxy group would be confirmed by a strong C-O stretching band. For aliphatic ethers, this absorption typically occurs in the 1250–1020 cm⁻¹ range.

Aliphatic C-H Bonds: The cyclopentane ring and methyl group will produce C(sp³)-H stretching absorptions in the 2960-2800 cm⁻¹ region. C-H bending vibrations for CH₂ and CH₃ groups will also be present in the fingerprint region (below 1500 cm⁻¹), such as at approximately 1470-1440 cm⁻¹.

Interactive Table: Expected IR Absorption Bands for this compound

Functional Group Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity
Primary Amine (R-NH₂) N-H Asymmetric & Symmetric Stretch 3400 - 3250 (two bands) Medium-Weak, Sharp
Primary Amine (R-NH₂) N-H Scissor (Bend) 1650 - 1580 Medium-Strong
Primary Amine (R-NH₂) N-H Wag 910 - 665 Strong, Broad
Aliphatic Ether (C-O-C) C-O Stretch 1250 - 1020 Strong
Aliphatic Alkane (C-H) C-H Stretch 2960 - 2800 Strong

Other Analytical Techniques

Gas chromatography (GC) is a premier technique for separating and analyzing volatile compounds. For the analysis of this compound, GC would be employed to assess its purity and potentially to quantify it in a mixture. However, the analysis of amines by GC presents specific challenges.

Due to their basic nature, primary aliphatic amines like this compound tend to interact strongly with the slightly acidic silanol (B1196071) groups present in standard silica-based capillary columns. This interaction can lead to significant peak tailing, poor resolution, and reduced sensitivity.

To overcome these issues, specialized columns and techniques are required. The standard methodology involves:

Column Deactivation: Using a column where the active silanol sites have been deactivated.

Basic Stationary Phases: Employing a stationary phase that is basic in nature. A common approach is to use a polyethylene (B3416737) glycol (PEG) phase, such as Carbowax, that has been treated with a base like potassium hydroxide (B78521) (KOH). This creates an alkaline environment within the column, minimizing adsorptive interactions with the amine analyte.

Detector: A Flame Ionization Detector (FID) is commonly used for the detection of organic analytes like amines. For trace-level analysis, a Nitrogen-Phosphorus Detector (NPD) offers higher sensitivity and selectivity for nitrogen-containing compounds.

While specific retention indices for this compound are not documented, its separation would be optimized by adjusting parameters such as the temperature ramp, carrier gas flow rate, and the specific stationary phase of the GC column.

X-ray crystallography is the definitive method for determining the three-dimensional atomic structure of a crystalline solid. This technique provides precise information on bond lengths, bond angles, and the conformational arrangement of atoms in the solid state.

This compound, being a liquid or low-melting solid at ambient temperatures, is not suitable for single-crystal X-ray diffraction in its native form. However, it is possible to analyze a suitable crystalline derivative. A common strategy for amines is to form a salt by reacting the basic amine with an acid, such as hydrochloric acid (HCl) or hydrobromic acid (HBr), to produce the corresponding ammonium salt (e.g., 3-methoxycyclopentylammonium chloride). These salts are often highly crystalline solids.

If a suitable single crystal of a derivative could be grown, X-ray crystallography would unambiguously determine:

The precise molecular geometry.

The conformation of the cyclopentane ring (e.g., envelope or twist conformation).

The relative stereochemistry between the methoxy and amine substituents (cis or trans).

The packing of the molecules or ions in the crystal lattice.

Currently, no public crystallographic data exists for this compound or its simple derivatives.

Table of Compounds Mentioned

Compound Name
This compound
3-methoxycyclopentylammonium chloride
Potassium hydroxide
Hydrochloric acid

Computational and Theoretical Investigations

Molecular Docking Simulations for Ligand-Target Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govnih.gov This method is frequently used to predict the binding mode and affinity of a small molecule ligand to the binding site of a target protein. grafiati.com The process involves sampling a vast number of possible conformations and orientations of the ligand within the protein's active site and then using a scoring function to rank them based on their predicted binding energy. nih.gov

In a hypothetical study of 3-Methoxycyclopentan-1-amine, molecular docking could be employed to screen its binding affinity against a panel of therapeutically relevant protein targets. For instance, if targeting a specific enzyme, the crystal structure of that enzyme would be obtained from a repository like the Protein Data Bank. nih.gov Docking simulations would then be performed to predict how this compound fits into the enzyme's active site, identifying key interactions such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that contribute to binding. researchgate.net The results would provide a binding score, often expressed in kcal/mol, which is an estimate of the binding free energy. A lower binding score typically indicates a more favorable interaction. grafiati.com This information is crucial for initial hit identification and for guiding further lead optimization. nih.gov

Table 1: Hypothetical Molecular Docking Results for this compound Against Various Targets This table presents hypothetical data for illustrative purposes.

Target ProteinPDB IDBinding Affinity (kcal/mol)Key Interacting Residues
Kinase AXXXX-7.8LEU83, LYS20, ASP184
Protease BYYYY-6.5GLY143, SER195, HIS57
GPCR CZZZZ-8.2TYR113, PHE290, TRP94

Molecular Dynamics (MD) Simulations for System Stability and Conformational Behavior

Molecular Dynamics (MD) simulations are a powerful computational method used to study the physical movement of atoms and molecules over time. nih.govnih.gov By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational changes and stability of a ligand-protein complex. cresset-group.comfrontiersin.org These simulations are particularly useful for assessing the stability of a binding pose predicted by molecular docking and for understanding the dynamic nature of the interactions. nih.govacs.org

Following the hypothetical docking of this compound to a target protein, an MD simulation would be initiated to evaluate the stability of the predicted complex in a simulated physiological environment. The simulation would track the atomic coordinates of the complex over a period of nanoseconds to microseconds. nih.gov Analysis of the simulation trajectory would reveal fluctuations in the protein structure and the ligand's position. Key metrics such as the root-mean-square deviation (RMSD) of the protein backbone and the ligand would be calculated to assess the stability of the complex. A stable complex would exhibit minimal deviations over the course of the simulation. oup.com Furthermore, MD simulations can reveal important conformational changes in the protein upon ligand binding, which are not apparent from static docking studies. portlandpress.com

Table 2: Hypothetical Molecular Dynamics Simulation Parameters and Key Findings This table presents hypothetical data for illustrative purposes.

ParameterValue/Description
Simulation Time100 ns
Force FieldAMBER
Solvent ModelExplicit (TIP3P Water)
Average Protein RMSD1.5 Å
Average Ligand RMSD0.8 Å
Key Stable InteractionsPersistent H-bond with ASP184

Quantitative Structure-Activity Relationship (QSAR) Studies

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. longdom.orgfiveable.meitmedicalteam.pl By identifying the physicochemical properties or structural features that are critical for activity, QSAR models can be used to predict the activity of novel compounds before they are synthesized. jocpr.comnih.gov

To conduct a QSAR study involving this compound, a dataset of structurally similar compounds with experimentally determined biological activities against a specific target would be required. Various molecular descriptors, such as electronic, steric, and hydrophobic properties, would be calculated for each compound. Statistical methods, such as multiple linear regression or machine learning algorithms, would then be used to build a model that correlates these descriptors with the observed activities. fiveable.me A robust QSAR model would have high predictive power, as indicated by statistical parameters like the squared correlation coefficient (R²) and the cross-validated squared correlation coefficient (q²). Such a model could then be used to predict the biological activity of this compound and to guide the design of new analogs with potentially improved potency. nih.gov

Comparative Molecular Field Analysis (CoMFA) is a 3D-QSAR technique that correlates the biological activity of a set of molecules with their 3D shape and electrostatic properties. google.comiupac.org In a CoMFA study, a series of aligned molecules are placed in a 3D grid. slideshare.net At each grid point, steric and electrostatic interaction energies are calculated using a probe atom. These calculated energy fields are then used as descriptors in a partial least squares (PLS) analysis to generate a predictive model. ijpsonline.combasicmedicalkey.com The results are often visualized as 3D contour maps, which highlight regions where modifications to the molecular structure are likely to increase or decrease biological activity. slideshare.net For a hypothetical CoMFA study of this compound and its analogs, the resulting contour maps would indicate where bulky or electron-withdrawing/donating groups could be introduced to enhance target affinity.

Pharmacoinformatics and De Novo Design Strategies

Pharmacoinformatics combines computational chemistry with information technology to facilitate various stages of drug discovery. frontiersin.org De novo design, a key area within pharmacoinformatics, involves the computational generation of novel molecular structures with desired pharmacological properties. pharmafeatures.comethz.chnih.gov These methods can be either ligand-based, starting from a known active molecule, or structure-based, using the three-dimensional structure of the target's binding site. researchgate.net

In a hypothetical scenario, the structure of this compound could serve as a starting point for de novo design. Algorithms could be employed to "grow" new molecules within the active site of a target protein, starting from the core scaffold of this compound. These algorithms would add fragments to the initial structure in a way that optimizes interactions with the protein, leading to the design of novel compounds with potentially higher affinity and better drug-like properties. ethz.ch This approach allows for the exploration of a much wider chemical space than traditional medicinal chemistry approaches. nih.gov

Quantum Chemical Calculations (e.g., electronic structure, reaction mechanisms, selectivity)

Quantum chemical calculations, based on the principles of quantum mechanics, provide detailed insights into the electronic structure, reactivity, and spectroscopic properties of molecules. rroij.comwikipedia.org These methods can be used to calculate a wide range of molecular properties, including molecular orbital energies, charge distributions, and reaction energetics. nih.gov

For this compound, quantum chemical calculations could be used to understand its intrinsic electronic properties. For example, the calculation of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies can provide information about its chemical reactivity and the types of reactions it is likely to undergo. mdpi.com Furthermore, these calculations can be used to study the mechanism of a potential enzymatic reaction involving this compound, by modeling the transition states and calculating the activation energies. researchgate.net This level of detail is crucial for understanding the molecular basis of its biological activity and for designing more selective and potent analogs.

Table 3: Hypothetical Quantum Chemical Properties of this compound This table presents hypothetical data for illustrative purposes.

PropertyCalculated ValueMethod
HOMO Energy-9.5 eVDFT/B3LYP
LUMO Energy1.2 eVDFT/B3LYP
Dipole Moment2.1 DDFT/B3LYP
Mulliken Charge on N-0.85 eDFT/B3LYP

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The synthesis of chiral amines, including 3-Methoxycyclopentan-1-amine, is a critical area of focus in modern organic chemistry, with a strong emphasis on sustainability and efficiency. mdpi.com Future research will likely concentrate on moving away from classical, often harsh, chemical methods towards more environmentally benign and selective processes. mdpi.comnih.gov

Biocatalysis stands out as a particularly promising approach. The use of enzymes such as transaminases, imine reductases (IREDs), monoamine oxidases, and Pictet-Spenglerases offers a greener alternative to traditional metal-catalyzed reactions. mdpi.comnih.gov These biocatalytic methods often provide exquisite stereocontrol, which is crucial for the synthesis of enantiomerically pure pharmaceuticals. mdpi.com For instance, the development of a biocatalytic process using an engineered transaminase for the manufacture of sitagliptin, an antidiabetic drug, highlights the potential of this technology to replace heavy metal catalysts like rhodium. nih.gov Research into novel biocatalysts and the optimization of existing ones through directed evolution will be instrumental in developing practical and scalable syntheses for this compound and its derivatives. nih.gov

In addition to biocatalysis, chemo-catalysis also offers opportunities for improvement. The use of ruthenium-based catalysts, for example, has shown promise in the cyclization of amino-alcohols to form cyclic amines. rsc.org Further exploration of such catalytic systems could lead to more efficient and selective routes to cyclopentylamine (B150401) cores. The kinetic resolution of cyclic amines using chiral catalysts is another area ripe for investigation, potentially offering a reliable method for obtaining enantiomerically pure this compound. acs.org

Design of Next-Generation Biologically Active Analogues

The cyclopentane (B165970) ring is a common motif in a wide range of biologically active natural products and synthetic drugs, including prostaglandins. wikipedia.orgnih.gov The unique structural features of this compound, combining a cyclic scaffold with a methoxy (B1213986) and an amine group, make it an attractive starting point for the design of novel therapeutic agents.

Future research will likely focus on creating libraries of this compound analogues with diverse substitutions to explore their structure-activity relationships (SAR). For example, derivatives of cyclopentylamine have shown potential as chemokine receptor 2 (CCR2) antagonists , which are of interest for treating inflammatory diseases. 34.237.233 By systematically modifying the substituents on the cyclopentane ring and the amine group, researchers can aim to optimize the binding affinity and pharmacokinetic properties of these compounds.

Furthermore, cyclopentylamine derivatives have been investigated for their anticancer and antioxidant activities . mdpi.com For instance, novel 2-(cyclopentylamino)thiazol-4(5H)-one derivatives have been synthesized and shown to inhibit the proliferation of tumor cells. mdpi.com The exploration of different heterocyclic systems attached to the this compound core could lead to the discovery of new drug candidates with improved efficacy and selectivity. The synthesis of cyclopentylamine derivatives as potential bactericides has also been reported, suggesting another promising therapeutic area for exploration. wipo.intgoogle.com

Elucidation of Broader Pharmacological Profiles and Target Interactions

A comprehensive understanding of the pharmacological profile of this compound and its analogues is crucial for their development as therapeutic agents. Future research should aim to identify the specific biological targets with which these compounds interact and to elucidate their mechanisms of action.

In silico computational studies, such as molecular docking and molecular dynamics simulations, will play a vital role in predicting potential protein targets and understanding the binding modes of these molecules. nih.gov These computational approaches can help to prioritize compounds for experimental testing and guide the design of more potent and selective inhibitors. For example, docking studies have been used to investigate the interaction of imidazolone-based derivatives with multiple kinase receptors. nih.gov

Experimental validation of these computational predictions through techniques like thermal shift assays, surface plasmon resonance (SPR), and isothermal titration calorimetry (ITC) will be essential to confirm target engagement and determine binding affinities. Furthermore, cell-based assays and animal models will be necessary to evaluate the efficacy and safety of the most promising compounds. The investigation of cyclopentylamine derivatives for their antinociceptive (pain-relieving) activity has already shown some promising results, with certain compounds exhibiting significant effects in animal models. nih.gov

Expanding Applications in Material Science and Catalysis

Beyond its potential in medicine, the unique chemical structure of this compound suggests that it could also find applications in material science and catalysis.

In material science , cyclopentane and its derivatives are used in the production of polyurethanes and synthetic resins. wikipedia.orgmarcorubber.com The presence of a reactive amine group in this compound could allow it to be incorporated into polymer backbones or used as a cross-linking agent to create novel materials with tailored properties. For example, cyclopentane-based polyols are used to produce fire-retardant polyurethane foams. youtube.comjunyuanpetroleumgroup.com Research into the polymerization of functionalized cyclopentane derivatives could lead to the development of new plastics and coatings with enhanced thermal stability, mechanical strength, or other desirable characteristics.

In the field of catalysis , chiral amines are widely used as organocatalysts for a variety of asymmetric transformations. rsc.orgrsc.org The chiral nature of this compound makes it a potential candidate for use as a catalyst or as a ligand for metal-based catalysts in asymmetric synthesis. rsc.orgrsc.orgnih.gov Future work could explore its effectiveness in reactions such as aldol (B89426) and Michael additions, where chiral primary amines have been shown to be effective catalysts. cjcatal.comresearchgate.net The development of novel catalysts based on the this compound scaffold could provide more efficient and selective methods for the synthesis of other valuable chiral molecules.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Synthesis

The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize the field of chemistry, and the development of this compound and its derivatives will undoubtedly benefit from these powerful computational tools. acs.orgnih.gov

Furthermore, ML can be used to optimize chemical reaction conditions . nih.govchemrxiv.orgacs.orgacs.orgresearchgate.net By analyzing data from a series of experiments, ML algorithms can identify the optimal parameters for a given reaction, such as temperature, solvent, and catalyst loading, leading to higher yields and purities. nih.govchemrxiv.orgacs.orgacs.org This data-driven approach can streamline the development of efficient and robust synthetic routes for this compound and its analogues.

The future of research on this compound is bright and multifaceted. By embracing sustainable synthesis, rational drug design, and the power of computational tools, the scientific community can unlock the full potential of this versatile chemical entity.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Methoxycyclopentan-1-amine, and how do reaction conditions influence yield and purity?

  • Answer : The compound can be synthesized via cyclopropanation of precursors like 3-methoxyphenylacetonitrile using diazomethane, followed by reduction with lithium aluminum hydride (LiAlH₄) . Reaction conditions such as solvent choice (e.g., anhydrous ether), temperature control (0–5°C for diazomethane reactions), and catalysts (e.g., sodium hydride for alkylation) critically impact yield and purity. For enantiomeric variants, chiral resolution techniques like chiral column chromatography are recommended .

Q. What spectroscopic techniques are used to characterize this compound, and how are data interpreted?

  • Answer : Key techniques include:

  • NMR : ¹H and ¹³C NMR to confirm the cyclopentane ring structure, methoxy (-OCH₃) group (δ ~3.3 ppm for ¹H), and amine protons (δ ~1.5–2.5 ppm).
  • IR : Peaks at ~3350 cm⁻¹ (N-H stretch) and ~1100 cm⁻¹ (C-O of methoxy group).
  • Mass Spectrometry : Molecular ion peaks (e.g., m/z 129 for the base structure) and fragmentation patterns to validate the backbone .

Q. What safety precautions are necessary when handling this compound in laboratory settings?

  • Answer : Use PPE (gloves, goggles, lab coats), avoid inhalation/ingestion, and work in a fume hood. Waste should be stored in sealed containers and disposed via certified chemical waste services. Spills require neutralization with inert absorbents (e.g., vermiculite) .

Advanced Research Questions

Q. How can researchers optimize the enantiomeric purity of this compound derivatives during synthesis?

  • Answer : Enantioselective synthesis methods include:

  • Chiral Catalysts : Use of (R)- or (S)-BINOL-based catalysts in asymmetric hydrogenation.
  • Kinetic Resolution : Enzymatic resolution with lipases (e.g., Candida antarctica lipase B) to separate enantiomers.
  • Chromatography : Chiral stationary phases (e.g., amylose-based columns) for HPLC purification. Monitor enantiomeric excess (ee) via polarimetry or chiral NMR shift reagents .

Q. How do steric and electronic effects of substituents influence the reactivity of this compound in nucleophilic reactions?

  • Answer : The methoxy group’s electron-donating nature increases electron density on the cyclopentane ring, enhancing susceptibility to electrophilic attack. Steric hindrance from the cyclopentane ring reduces reactivity at the amine group in bulky environments. Computational modeling (e.g., DFT calculations) can predict reactive sites and guide functionalization strategies .

Q. What strategies are effective in resolving contradictions between computational docking predictions and experimental binding data for this compound?

  • Answer :

  • Validation : Cross-check docking results (e.g., AutoDock Vina) with experimental SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) data.
  • Flexible Docking : Account for ligand/receptor flexibility using tools like RosettaLigand.
  • Solvent Effects : Include explicit solvent molecules in MD simulations to improve binding affinity predictions .

Q. What in vitro assays are suitable for assessing the biological activity of this compound, and how are results validated?

  • Answer :

  • Enzyme Inhibition : Fluorescence-based assays (e.g., kinase inhibition using ADP-Glo™).
  • Cytotoxicity : MTT assay on cell lines (e.g., HEK-293).
  • Target Validation : siRNA knockdown or CRISPR-Cas9 gene editing to confirm target specificity. Triplicate runs and positive/negative controls (e.g., known inhibitors) ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.